

# what is the composition of casein hydrolysate

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An In-depth Guide to the Composition of Casein Hydrolysate

### Introduction

Casein is the primary phosphoprotein found in mammalian milk, constituting approximately 80% of the total protein in bovine milk.[1][2] **Casein hydrolysate**, also known as hydrolyzed casein, is a complex mixture of peptides and amino acids produced by breaking down the casein protein. This process, termed hydrolysis, can be achieved through the action of acids or specific enzymes (proteases).[3][4] The resultant product is more easily digestible and absorbed compared to the intact casein protein and often exhibits reduced allergenicity.[3]

The precise composition of **casein hydrolysate** is highly dependent on the starting material, the hydrolysis method employed, and the degree of hydrolysis (DH), which measures the extent to which peptide bonds have been cleaved. These factors determine the profile of peptides and free amino acids, which in turn dictates the hydrolysate's nutritional properties, functional characteristics, and biological activities. **Casein hydrolysate**s are critical components in various applications, including specialized infant formulas, clinical nutrition products, microbiological culture media, and as a source of bioactive peptides for functional foods and pharmaceuticals.

## **Core Composition**

The fundamental components of **casein hydrolysate** are free amino acids and peptides of various lengths, ranging from di- and tripeptides to larger polypeptides.



- Acid Hydrolysis: This method involves treating casein with a strong acid, such as
  hydrochloric acid, at high temperatures. This process typically results in a high degree of
  hydrolysis, yielding a product composed primarily of free amino acids. However, acid
  hydrolysis is known to destroy certain amino acids, notably tryptophan, and can also
  degrade cystine and vitamins. Acid hydrolysates also tend to have a high salt content
  resulting from the neutralization of the acid.
- Enzymatic Hydrolysis: This method utilizes specific proteases (e.g., trypsin, papain, alcalase)
  under controlled conditions of pH and temperature to cleave peptide bonds. This approach is
  more specific than acid hydrolysis, allowing for better control over the size and sequence of
  the resulting peptides. It also preserves sensitive amino acids like tryptophan. Enzymatic
  hydrolysis can be tailored to produce hydrolysates with specific peptide profiles, including
  those enriched in bioactive peptides.

The resulting mixture is a heterogeneous collection of molecules whose properties are a direct consequence of the hydrolysis process. For instance, extensive hydrolysates are used in hypoallergenic infant formulas, while partial hydrolysates may be used for managing general gastrointestinal symptoms.

# **Quantitative Composition Analysis**

The composition of **casein hydrolysate** can be characterized by its amino acid profile, overall nutritional content, and the molecular weight distribution of its constituent peptides.

### **Data Presentation**

The following tables summarize quantitative data from various analyses of **casein hydrolysate**s.

Table 1: Comparative Amino Acid Profile of Casein Hydrolysates



Amino Acid	Acid Hydrolysate (% of Total Amino Acids)	Enzymatic Hydrolysate (DH 8.9%) (mg/100 mL)	Enzymatic Hydrolysate (DH 26.7%) (mg/100 mL)	Commercial Enzymatic Hydrolysate (Hyprol 8052) (% mass)
Alanine (Ala)	2.8	-	-	-
Arginine (Arg)	3.6	-	-	-
Aspartic Acid (Asp)	6.3	23.7	50.1	-
Cystine (Cys)	0.3	~0	~0	-
Glutamic Acid (Glu)	21.1	105.4	187.5	21.0 (Glx)
Glycine (Gly)	2.2	3.5	21.3	-
Histidine (His)	2.7	-	-	-
Isoleucine (Ile)	5.6	-	-	-
Leucine (Leu)	8.4	-	-	8.7
Lysine (Lys)	7.5	-	-	7.3
Methionine (Met)	2.7	-	-	-
Phenylalanine (Phe)	4.6	-	-	-
Proline (Pro)	9.9	-	-	10.2
Serine (Ser)	5.6	7.3	24.6	-
Threonine (Thr)	4.2	-	-	-
Tryptophan (Trp)	1.1*	Not Detected	Not Detected	-
Tyrosine (Tyr)	6.1	-		-
Valine (Val)	5.0	-	-	-



Note: Tryptophan

is often

destroyed during

acid hydrolysis;

this value may

not be typical for

all acid

hydrolysates.

Table 2: General Nutritional and Physicochemical Composition

Component	Acid Hydrolysate	Enzymatic Hydrolysate (Peptopro) (per 16g serving)
Total Protein	-	13 g
Total Nitrogen	≥7.5%	-
Amino Nitrogen	≥4.0%	-
Total Fat	-	0 g
Total Carbohydrates	-	1 g
Moisture	≤6%	-
Ash	≤45%	-
Salt (NaCl)	30-40%	-

Table 3: Peptide Molecular Weight (MW) Distribution in Enzymatic Hydrolysates



Source	Hydrolysis Details	MW < 1 kDa	MW 1–3 kDa	MW < 5 kDa
Ref.	Papain, 120 min hydrolysis	-	88.66%	-
Ref.	Commercial (Hyprol 8052)	-	-	92%

# **Bioactive Peptides in Casein Hydrolysate**

Beyond basic nutrition, enzymatic hydrolysis of casein can release specific peptide sequences, known as bioactive peptides, which are inactive within the parent protein but exert physiological effects once liberated. These peptides, typically 2-20 amino acids in length, can influence various bodily systems, including the cardiovascular, immune, nervous, and digestive systems.

Key biological activities associated with casein-derived peptides include:

- Antihypertensive (ACE-inhibitory) Activity: Some peptides can inhibit the angiotensinconverting enzyme (ACE), playing a role in blood pressure regulation.
- Immunomodulatory Effects: Certain peptides can stimulate or suppress immune responses. For example, studies have shown they can promote the proliferation of B-lymphocytes.
- Antioxidant Activity: Hydrolysates can contain peptides that scavenge free radicals and protect cells from oxidative damage.
- Mineral Binding: Casein phosphopeptides (CPPs), which are rich in phosphoserine residues, can bind to minerals like calcium, enhancing their solubility and absorption in the intestine.
- Stress-Relief and Opioid-like Activity: Some peptides may have mild opioid-like effects, contributing to stress relief and promoting sleep.

# **Experimental Protocols**

The analysis and production of **casein hydrolysate** involve several key laboratory procedures.



## **Protocol 1: Enzymatic Hydrolysis of Casein**

This protocol is a synthesized methodology based on procedures described in the literature.

- Substrate Preparation: Prepare an aqueous dispersion of casein (e.g., 5-8% w/v) in distilled water. Heat the solution (e.g., 85-90°C for 10-15 minutes) to hydrate the protein and inactivate any endogenous proteases. Cool the solution to the optimal temperature for the selected enzyme.
- pH Adjustment: Adjust the pH of the casein solution to the optimum for the chosen enzyme (e.g., pH 8.0 for trypsin, pH 6.5 for papain) using 0.1 M NaOH or HCl.
- Enzymatic Reaction: Add the protease (e.g., trypsin, papain) at a specific enzyme-to-substrate (E:S) ratio (e.g., 1:100 or 2500 U/g). Maintain the reaction in a temperature-controlled water bath with constant stirring for a predetermined duration (e.g., 15 to 240 minutes). The degree of hydrolysis can be monitored during this time.
- Enzyme Inactivation: Stop the hydrolysis by inactivating the enzyme. This is typically achieved by heating the mixture to 95-100°C for 10 minutes.
- Product Recovery: Rapidly cool the hydrolysate in an ice bath. Centrifuge the solution (e.g., 4000 x g for 30 minutes) to remove any insoluble parts.
- Drying: The supernatant, which is the casein hydrolysate, can be freeze-dried (lyophilized) for storage and subsequent analysis.

# Protocol 2: Amino Acid Analysis by HPLC (PICO-TAG Method)

This protocol is based on the methodology referenced for amino acid profiling.

- Sample Hydrolysis: Place a dried sample of the casein hydrolysate in a reaction vial with 6 M HCl. Heat the sample at 110°C for 24 hours to completely break down all peptides into free amino acids.
- Derivatization: After hydrolysis, evaporate the HCl. The dried amino acid mixture is then derivatized using phenylisothiocyanate (PITC), which reacts with the amino groups. This



process, known as the PICO-TAG method, yields stable, UV-absorbing derivatives.

- HPLC Analysis: Add a specific diluent to the derivatized sample. Inject a known volume of the sample into a High-Performance Liquid Chromatography (HPLC) system equipped with a reverse-phase C18 column.
- Detection and Quantification: The derivatized amino acids are separated based on their hydrophobicity and detected by a UV detector. The concentration of each amino acid is determined by comparing its peak area to that of known standards.

# Protocol 3: Peptide Profile Analysis by Size-Exclusion Chromatography (SEC)

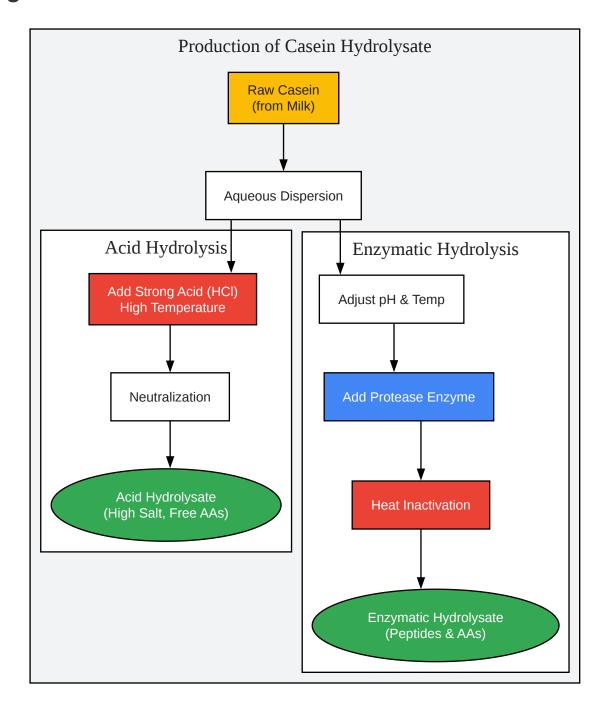
This method separates molecules based on their size and is used to determine the molecular weight distribution of peptides in the hydrolysate.

- Sample Preparation: Dissolve the freeze-dried casein hydrolysate in the mobile phase
   (e.g., a phosphate buffer) to be used for the SEC analysis. Filter the sample through a 0.22
   µm filter to remove any particulate matter.
- Chromatography: Inject the sample into an HPLC system equipped with an SEC column (e.g., Superdex 30 prep grade). The mobile phase flows through the column at a constant rate.
- Separation and Detection: Larger peptides, which cannot enter the pores of the chromatography medium, elute first. Smaller peptides, which can enter the pores, have a longer path and elute later. The eluting peptides are monitored by a UV detector, typically at 280 nm or 214 nm.
- Data Analysis: The resulting chromatogram shows peaks corresponding to different
  molecular sizes. The column is calibrated using protein and peptide standards of known
  molecular weights to create a standard curve (log MW vs. elution volume). This curve is then
  used to estimate the molecular weight distribution of the peptides in the casein hydrolysate
  sample.

# **Mandatory Visualizations**



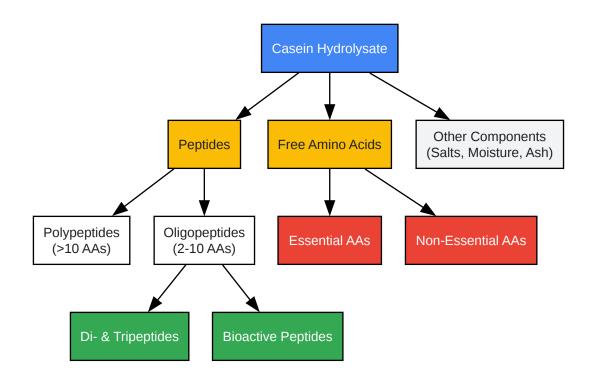
## **Diagrams**



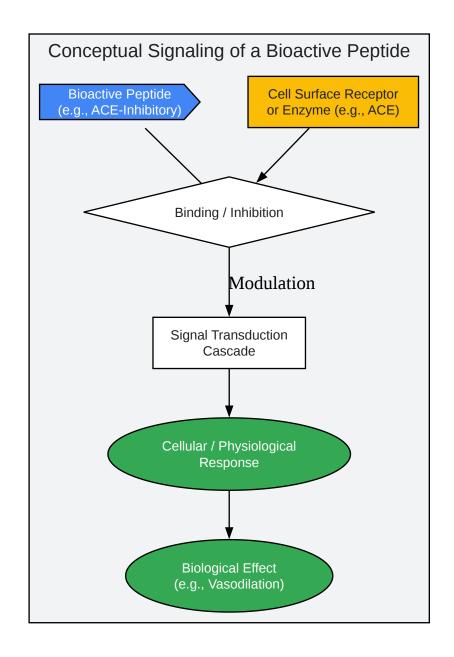
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Caption: Workflow for acid and enzymatic production of casein hydrolysate.









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